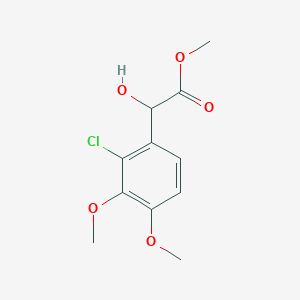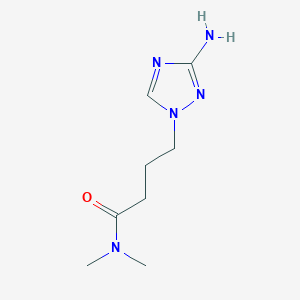
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate.
Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism by which Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy substituents but differs in the functional groups attached to the aromatic ring.
2-Chloro-3,4-dimethoxybenzyl alcohol: Similar structure but contains a hydroxyl group instead of an ester.
LY266097: A selective 5-HT2B receptor antagonist with a similar chloro and methoxy-substituted aromatic ring.
Uniqueness
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
1275767-27-5 |
|---|---|
Molekularformel |
C11H13ClO5 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H13ClO5/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3/h4-5,9,13H,1-3H3 |
InChI-Schlüssel |
RJSFGNUIPUJXGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(C(=O)OC)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)
![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)

![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)


![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)


